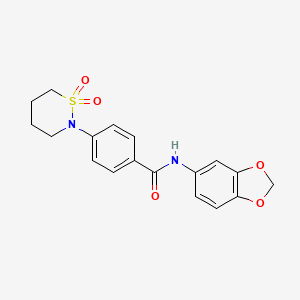![molecular formula C20H24N4O5 B2807793 N-(3-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021092-33-0](/img/structure/B2807793.png)
N-(3-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative, which is a class of compounds that includes several important biological molecules, such as the nucleic acid bases cytosine, thymine, and uracil . The presence of various functional groups like carboxamide and methoxy groups suggest that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine core, with various substituents attached to it. The presence of the carboxamide group could potentially form hydrogen bonds, influencing its interactions with other molecules .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the substituents present. For example, they can participate in oxidation reactions, annulation reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. For example, the presence of polar groups like carboxamide could influence its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the synthesis of novel heterocyclic compounds derived from similar pyrimidine structures, exploring their chemical properties and potential as scaffolds for drug development. For instance, studies have detailed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlighting their anti-inflammatory and analgesic activities, as well as COX-1/COX-2 inhibition potential (Abu‐Hashem et al., 2020). Another study presented cascade transformations leading to pyrimidine derivatives, showcasing a new example of ring–ring tautomerism (Ukhin et al., 2015).
Biological Activities
Explorations into the biological activities of pyrimidine derivatives have revealed their potential in treating various diseases. Some derivatives have shown significant antifungal activities, providing a basis for further pharmacological studies (Hanafy, 2011). Additionally, research into N4-β-D-Glycoside pyrazolo[3,4-d]pyrimidine derivatives has demonstrated moderate to high anti-hepatitis B virus activities, suggesting a potential avenue for antiviral drug development (El‐Sayed et al., 2009).
Structural and Mechanistic Insights
Structural analysis and mechanistic studies of pyrimidine derivatives have provided insights into their chemical behavior and interactions. Research has focused on the molecular and crystal structures of substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing diverse hydrogen bonding and stacking interactions, which could influence their biological activities (Trilleras et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-22-18-15(19(26)23(2)20(22)27)12-16(24(18)9-6-10-28-3)17(25)21-13-7-5-8-14(11-13)29-4/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMORUIQHCJZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NC3=CC(=CC=C3)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2807712.png)
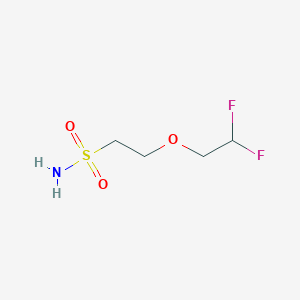
![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)

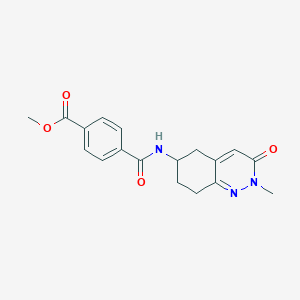
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2807718.png)
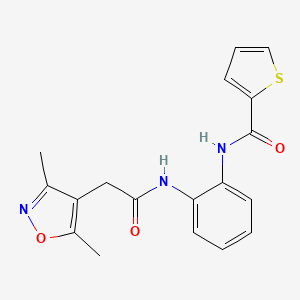
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methoxyphenyl)acetamide](/img/structure/B2807721.png)
![2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide](/img/structure/B2807722.png)
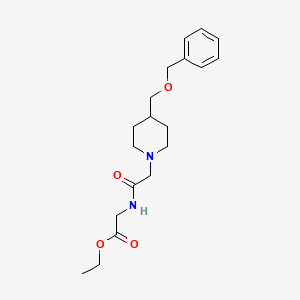
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2807725.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2807727.png)
